

## Application Notes and Protocols for the Purification of Recombinant PDAT Protein

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Phosphatidylcholine:diacylglycerol acyltransferase (**PDAT**) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. It plays a crucial role in lipid metabolism by transferring an acyl group from phosphatidylcholine to diacylglycerol. The study of **PDAT** is vital for understanding lipid homeostasis and its dysregulation in various diseases. Access to highly purified and active recombinant **PDAT** is essential for in vitro studies, including enzyme kinetics, inhibitor screening, and structural analysis.

These application notes provide detailed protocols for the expression and purification of recombinant **PDAT** protein, along with methods for assessing its enzymatic activity. The protocols are designed to be adaptable for various research applications.

### **Data Presentation**

# Table 1: Representative Purification Yield and Purity of a Recombinant Acyltransferase

The following table summarizes typical quantitative data obtained from the purification of a recombinant membrane-associated acyltransferase, providing a benchmark for the purification of recombinant **PDAT**.



Purification Step	Total Protein (mg)	Target Protein (mg)	Yield (%)	Purity (%)
Cell Lysate	500	10	100	2
Solubilized Fraction	150	8	80	5.3
Affinity Chromatography	5	4.2	42	>85[1]
Size Exclusion Chromatography	2.5	2.2	22	>95

## **Experimental Protocols**

## Protocol 1: Expression of His-tagged Recombinant PDAT in E. coli

This protocol describes the expression of N-terminally His-tagged **PDAT** in an E. coli expression system.

#### Materials:

- pET expression vector containing the PDAT gene with an N-terminal 6x-His tag
- E. coli expression strain (e.g., BL21(DE3))
- Luria-Bertani (LB) broth
- Appropriate antibiotic for plasmid selection (e.g., Kanamycin)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

#### Procedure:

Transformation: Transform the pET-PDAT plasmid into a competent E. coli expression strain.
 Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.



- Starter Culture: Inoculate a single colony from the plate into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.
- Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.

## Protocol 2: Purification of His-tagged Recombinant PDAT

This protocol is adapted from methods used for the purification of other recombinant membrane-associated acyltransferases, such as human DGAT1.

#### Materials:

- E. coli cell pellet expressing His-tagged PDAT
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1x protease inhibitor cocktail
- Solubilization Buffer: Lysis Buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or 1% (w/v) digitonin
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% DDM
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% DDM



- Ni-NTA affinity resin
- Chromatography column

#### Procedure:

- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mL per gram of cell pellet).
  Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
- Solubilization: Add Solubilization Buffer to the lysate and incubate for 1 hour at 4°C with gentle stirring to solubilize the membrane proteins.
- Clarification: Centrifuge the solubilized lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material. Collect the supernatant containing the solubilized His-tagged **PDAT**.
- Affinity Chromatography:
  - Equilibrate the Ni-NTA resin in a chromatography column with 10 column volumes (CV) of Lysis Buffer containing 0.1% DDM.
  - Load the clarified supernatant onto the column at a slow flow rate (e.g., 0.5 mL/min).
  - Wash the column with 20 CV of Wash Buffer to remove non-specifically bound proteins.
  - Elute the His-tagged PDAT with 5 CV of Elution Buffer. Collect fractions.
- Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified PDAT protein. Pool the fractions with the highest purity.
- Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein solution to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM) using dialysis or a desalting column.
- Storage: Aliquot the purified protein and store at -80°C.

# Protocol 3: In Vitro PDAT Activity Assay (Fluorescence-Based)



This protocol describes a non-radioactive method to measure **PDAT** activity using a fluorescently labeled diacylglycerol substrate.

#### Materials:

- Purified recombinant PDAT protein
- Assay Buffer: 100 mM Tris-HCl pH 7.5, 5 mM MgCl2
- Phosphatidylcholine (PC) liposomes (e.g., 1-palmitoyl-2-oleoyl-PC)
- NBD-diacylglycerol (NBD-DAG)
- Thin Layer Chromatography (TLC) plates (silica gel)
- TLC Developing Solvent: Hexane: Diethyl Ether: Acetic Acid (70:30:1, v/v/v)
- Fluorescence imager

#### Procedure:

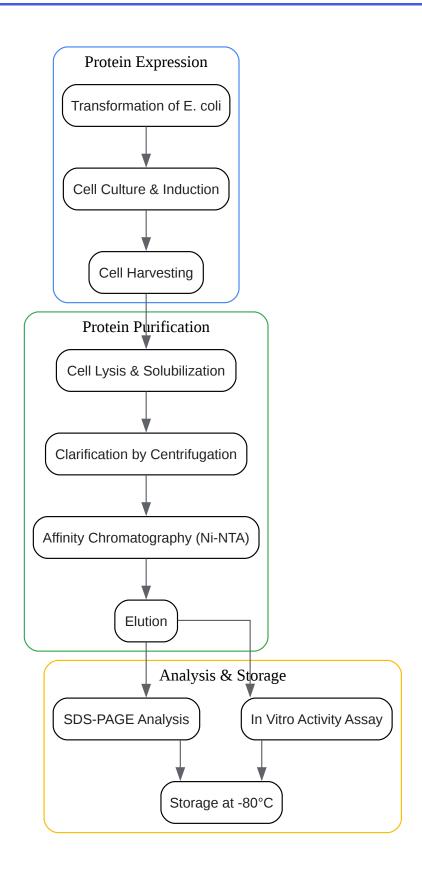
- Substrate Preparation: Prepare PC liposomes by drying a film of PC and rehydrating in Assay Buffer followed by sonication. Prepare a stock solution of NBD-DAG in an appropriate solvent (e.g., chloroform/methanol).
- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
  - Assay Buffer
  - PC liposomes (e.g., 100 μM final concentration)
  - NBD-DAG (e.g., 10 μM final concentration, added from stock and solvent evaporated)
  - Purified PDAT protein (e.g., 1-5 μg)
  - Bring the final volume to 100 μL with Assay Buffer.
- Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.



- Reaction Termination and Lipid Extraction: Stop the reaction by adding 500 μL of chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.
   Collect the lower organic phase.
- TLC Analysis: Spot the extracted lipids onto a silica TLC plate. Develop the TLC plate in the Developing Solvent until the solvent front is near the top.
- Detection and Quantification: Air dry the TLC plate. Visualize the fluorescently labeled lipids (NBD-DAG and NBD-TAG) using a fluorescence imager. Quantify the intensity of the NBD-TAG spot to determine PDAT activity.

### **Mandatory Visualization**

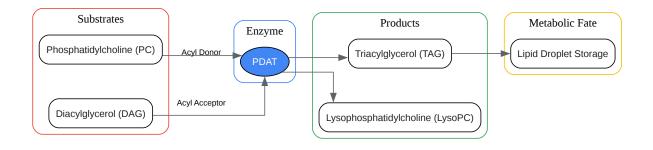




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Caption: Workflow for recombinant **PDAT** expression and purification.





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#### References

- 1. cusabio.com [cusabio.com]
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